3-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide
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Overview
Description
3-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide is a complex organic compound characterized by the presence of a fluorine atom, a phenylthio group, and a tetrahydro-2H-pyran ring
Mechanism of Action
Target of Action
Similar compounds have been found to targetMitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress .
Biochemical Pathways
Given that mapk14 is involved in various cellular processes, including inflammation, apoptosis, cell growth, and differentiation , it can be inferred that the compound might affect these pathways.
Result of Action
Modulation of mapk14 activity can lead to changes in cellular responses to cytokines and stress , potentially affecting cellular functions such as inflammation, apoptosis, cell growth, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the phenylthio group. The final step involves the incorporation of the fluorine atom and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce amines .
Scientific Research Applications
3-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be utilized in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide: Used as a pharmaceutical intermediate.
3-Fluoro-4-((tetrahydro-2H-pyran-2-yl)oxy)benzonitrile: Another compound with a tetrahydro-2H-pyran ring and fluorine atom.
Uniqueness
3-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-fluoro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-16-6-4-5-15(13-16)18(22)21-14-19(9-11-23-12-10-19)24-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJUUDAHMPPUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)F)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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